1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one
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Overview
Description
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one is a synthetic compound belonging to the family of pyrrolidine and pyrimidine-based pharmaceuticals. It is characterized by its molecular formula C13H16BrN3O2 and a molecular weight of 326.194 g/mol
Preparation Methods
The synthesis of 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one involves several steps. One common synthetic route includes the reaction of 5-bromopyrimidine with pyrrolidine derivatives under specific conditions to form the desired product. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Scientific Research Applications
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one can be compared with other similar compounds such as:
- 1-(5-Bromopyrazin-2-yl)pyrrolidin-2-one
- 3-Bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate
The uniqueness of this compound lies in its specific combination of pyrrolidine and pyrimidine moieties, which may confer distinct biological activities and synthetic utility.
Properties
IUPAC Name |
1-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]pent-4-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3O2/c1-2-3-4-12(18)17-6-5-11(9-17)19-13-15-7-10(14)8-16-13/h2,7-8,11H,1,3-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMBNUBFDQQAEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCC(C1)OC2=NC=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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